molecular formula C98H177F3N36O30 B6295767 (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate CAS No. 873215-01-1

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate

Cat. No. B6295767
CAS RN: 873215-01-1
M. Wt: 2396.7 g/mol
InChI Key: OIMRRMLVWWGBRT-IKQJUFJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys(Me)24-Histone H3 (1-21) Trifluoroacetate (Lys(Me)24-H3(1-21) TFA) is a modified form of the histone H3 (1-21) peptide, which is a naturally occurring protein found in eukaryotic cells. Histones are important for DNA packaging and gene regulation in the nucleus, and Lys(Me)24-H3(1-21) TFA has been studied for its potential applications in the fields of synthetic biology and biochemistry.

Scientific Research Applications

Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA has been studied for its potential applications in the fields of synthetic biology and biochemistry. It has been used as a model peptide for the study of protein-protein interactions, as a tool for the study of the structure and function of histones, and as a substrate for the study of histone acetylation. It has also been used to study the effects of post-translational modifications on protein-DNA interactions and to study epigenetic regulation.

Mechanism of Action

Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA is a modified form of the histone H3 ((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) peptide, which has been modified to contain a methylated lysine (Me) at position 24. This modification has been shown to increase the affinity of the peptide for DNA and to increase the stability of the peptide-DNA interactions. The peptide is also known to interact with histone acetyltransferases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA has been studied for its effects on gene expression. Studies have shown that the peptide can increase the expression of certain genes, including genes involved in cellular growth and differentiation. The peptide has also been shown to affect the activity of certain enzymes involved in epigenetic regulation, including histone acetyltransferases and histone deacetylases.

Advantages and Limitations for Lab Experiments

The use of Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA in laboratory experiments has several advantages. The peptide is easy to synthesize using SPPS methods, and it is relatively stable in aqueous solutions. The peptide is also known to interact with histone acetyltransferases, which makes it useful for the study of epigenetic regulation. However, the peptide also has some limitations. It is difficult to purify, and it can be degraded by proteases. In addition, the peptide is not suitable for in vivo studies, since it is not metabolically stable.

Future Directions

There are several potential future directions for the study of Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA. One possibility is to further study the peptide’s interaction with histone acetyltransferases and its effects on gene expression. Another possibility is to study the peptide’s interactions with other proteins involved in epigenetic regulation, such as histone deacetylases and methyltransferases. Finally, the peptide could be used as a model peptide for the study of post-translational modifications and their effects on protein-DNA interactions.

Synthesis Methods

Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA is synthesized using solid-phase peptide synthesis (SPPS) methods. The peptide is synthesized by coupling the amino acid building blocks using a heterobifunctional linker and then deprotecting the peptide with trifluoroacetic acid (TFA). The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H176N36O28.C2HF3O2/c1-48(2)44-65(86(152)116-52(6)93(159)160)126-83(149)63(32-34-68(101)137)122-78(144)57(25-13-17-37-98)120-81(147)61(29-21-40-110-95(105)106)124-88(154)67-31-23-43-132(67)92(158)51(5)115-77(143)56(24-12-16-36-97)117-71(140)46-112-70(139)45-113-89(155)72(53(7)134)128-87(153)66(47-133)127-82(148)58(26-14-18-38-99)121-80(146)60(28-20-39-109-94(103)104)119-76(142)50(4)114-90(156)73(54(8)135)129-85(151)64(33-35-69(102)138)123-79(145)59(27-15-19-42-131(10)11)125-91(157)74(55(9)136)130-84(150)62(118-75(141)49(3)100)30-22-41-111-96(107)108;3-2(4,5)1(6)7/h48-67,72-74,133-136H,12-47,97-100H2,1-11H3,(H2,101,137)(H2,102,138)(H,112,139)(H,113,155)(H,114,156)(H,115,143)(H,116,152)(H,117,140)(H,118,141)(H,119,142)(H,120,147)(H,121,146)(H,122,144)(H,123,145)(H,124,154)(H,125,157)(H,126,149)(H,127,148)(H,128,153)(H,129,151)(H,130,150)(H,159,160)(H4,103,104,109)(H4,105,106,110)(H4,107,108,111);(H,6,7)/t49-,50-,51-,52-,53+,54+,55+,56-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,72-,73-,74-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMRRMLVWWGBRT-IKQJUFJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H177F3N36O30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Arg-Thr-DL-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-OH.TFA

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